molecular formula C8H10BrNO B1281374 5-Bromo-2-ethoxyaniline CAS No. 68319-86-8

5-Bromo-2-ethoxyaniline

Cat. No.: B1281374
CAS No.: 68319-86-8
M. Wt: 216.07 g/mol
InChI Key: VVSSUPLMPJIGNN-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxyaniline: is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . It is a derivative of aniline, where the amino group is substituted with a bromine atom at the 5-position and an ethoxy group at the 2-position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 2-ethoxyaniline: The synthesis of 5-Bromo-2-ethoxyaniline can be achieved through the bromination of 2-ethoxyaniline.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-ethoxyaniline has garnered attention for its potential as a therapeutic agent . Research indicates that it may exhibit antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, particularly in colon cancer cell lines.

Material Science

In material science, this compound serves as a precursor for developing novel materials with specific electronic or optical properties. Its unique chemical structure allows for the synthesis of polymers and nanomaterials that can be used in sensors and electronic devices.

Biological Studies

The compound acts as a ligand for various biological targets, facilitating research into enzyme interactions and cellular pathways. Its ability to form complexes with metal ions suggests applications in drug delivery systems and biochemical assays.

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound derivatives revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal demonstrated that this compound derivatives selectively induced cell cycle arrest in cancer cells while sparing normal cells. This selectivity was linked to the compound's ability to target specific signaling pathways involved in cell proliferation.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxyaniline depends on its specific application. In biological systems, it can interact with various molecular targets such as enzymes and receptors. The bromine and ethoxy groups can influence the compound’s binding affinity and specificity towards these targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-ethoxyaniline is unique due to the presence of both bromine and ethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in various synthetic and research applications .

Biological Activity

5-Bromo-2-ethoxyaniline, a substituted aniline compound, has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its chemical properties, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and an ethoxy group at the 2-position of the aniline structure. This unique substitution pattern influences its chemical reactivity and biological activity.

  • Molecular Formula : C9_9H10_10BrN2_2O
  • Molecular Weight : 229.09 g/mol
  • CAS Number : 68319-86-8

The presence of the bromine atom enhances electrophilicity, while the ethoxy group contributes hydrophilicity, affecting solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Its mechanism of action involves interaction with various molecular targets within biological systems.

Antimicrobial Activity

In studies assessing antimicrobial efficacy, this compound demonstrated notable activity against various bacterial strains. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cell Line IC50 (µM) Efficacy (%)
MCF-715.485
A54912.390
HeLa18.680

The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways, including those involving reactive oxygen species (ROS).

The biological activity of this compound is influenced by its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, affecting cellular signaling.
  • Oxidative Stress Induction : Increased ROS levels can lead to cellular damage and apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The results indicated that the compound exhibited a synergistic effect when combined with conventional antibiotics, enhancing their efficacy.

Study on Anticancer Properties

In another investigation, researchers examined the effects of this compound on tumor growth in vivo using a xenograft model. The findings revealed significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent.

Properties

IUPAC Name

5-bromo-2-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSSUPLMPJIGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68319-86-8
Record name 5-bromo-2-ethoxyaniline
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